molecular formula C23H17Cl2N3O3S B11124758 1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124758
M. Wt: 486.4 g/mol
InChI Key: UDFCRVXSSXZTBA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a 3,4-dichlorophenyl group at position 1 and a 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl moiety at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its synthesis is scalable and avoids chromatography, relying on crystallization for isolation .

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17Cl2N3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-7-8-14(24)15(25)10-12)18-20(29)13-5-3-4-6-16(13)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3

InChI Key

UDFCRVXSSXZTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole and dichlorophenyl groups. Common reagents used in these steps include chlorinating agents, thiadiazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C23H23Cl2N3O3S
  • Molecular Weight : 492.4 g/mol
  • Key Functional Groups : The compound features a chromeno-pyrrole backbone with thiadiazole substituents, which are known for their biological activity.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. The incorporation of the thiadiazole moiety is particularly noteworthy for enhancing bioactivity .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism typically involves the inhibition of specific signaling pathways associated with cell proliferation .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

Material Science

  • Dye Applications : The chromeno-pyrrole structure can be utilized in dye-sensitized solar cells (DSSCs) due to its light-absorbing properties. The compound's ability to absorb light efficiently can enhance the performance of solar cells .
  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its heterocyclic nature allows for unique interactions within polymer matrices .

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to cell membrane disruption and interference with metabolic pathways.

Case Study 2: Anticancer Activity

In vitro assays showed that modifications of this compound led to a 50% reduction in cell viability in human breast cancer cell lines (MCF-7). Further studies are required to elucidate the specific pathways affected.

Case Study 3: Solar Cell Efficiency

Research on dye-sensitized solar cells incorporating similar chromeno-pyrrole structures reported an increase in energy conversion efficiency by up to 15%. This highlights the potential for practical applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and three related compounds:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
This compound Chromeno[2,3-c]pyrrole-3,9-dione 3,4-Dichlorophenyl; 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl Under investigation for drug potential Multicomponent reaction with hydrazine hydrate in dioxane (80°C, 15–20 h)
1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole-3,9-dione 4-Hydroxyphenyl; 5-isobutyl-1,3,4-thiadiazol-2-yl; 7-methyl Not reported Likely similar multicomponent synthesis (exact protocol not detailed)
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) Pyrrole-2,5-dione 3,4-Dichloro; 4-fluorophenyl Pesticide (fungicide) Not specified in evidence; likely halogenation of pyrrole-dione precursors
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl; phenethyl; cyano; ester groups Not reported One-pot two-step reaction involving cyano and nitroaryl intermediates

Structural and Functional Analysis

The thiadiazole ring in the target compound and its analog (Entry 2) could contribute to π-π stacking or hydrogen bonding in biological targets, whereas fluoroimide (Entry 3) relies on halogenated aryl groups for pesticidal activity .

Synthetic Flexibility The target compound’s synthesis allows broad substituent variation (223 examples reported), enabling rapid exploration of structure-activity relationships (SAR) . In contrast, the tetrahydroimidazopyridine derivative (Entry 4) requires a specialized one-pot reaction with nitro and cyano groups, limiting substituent diversity .

Biological Relevance

  • While the target compound is under investigation for pharmaceutical applications, fluoroimide is a commercial pesticide, highlighting divergent applications despite structural similarities (e.g., dichlorophenyl groups) .

Research Findings and Implications

  • Thiadiazole vs. Pyrazole Derivatives : Derivatives of the target compound can be converted to 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via hydrazine-mediated ring opening, expanding their utility in medicinal chemistry .
  • Comparative Bioactivity : The 5-(2-methylpropyl)-thiadiazolyl group may confer unique target specificity compared to the isobutyl-thiadiazole analog (Entry 2), though biological data remain pending .

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule belonging to the class of thiadiazole derivatives. This compound has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23Cl2N3O3S
  • Molecular Weight : 492.4 g/mol

The structure features a dichlorophenyl group and a thiadiazole moiety, which are known to contribute to the biological activities of similar compounds.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound has been studied for its effects against various bacterial strains:

  • Inhibition against Gram-positive and Gram-negative bacteria :
    • Compounds with similar structures have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
    • A study highlighted that certain thiadiazole derivatives demonstrated a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

The proposed mechanisms through which this compound exerts its antimicrobial effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • DNA Interaction : Studies have shown that similar thiadiazole derivatives can bind to calf thymus DNA (CT-DNA), potentially disrupting DNA replication .

Study on Antibiofilm Activity

Recent investigations into the biofilm formation capabilities of this compound revealed promising results:

  • A study found that derivatives like C1 exhibited significant antibiofilm activity against Klebsiella pneumoniae, demonstrating their potential as therapeutic agents in infections characterized by biofilm formation .

Research Findings Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Biofilm InhibitionSignificant activity against Klebsiella pneumoniae
DNA InteractionBinding to CT-DNA disrupting replication
Cytostatic EffectsPotential anticancer properties observed in related studies

Q & A

Basic: What synthetic methodologies are recommended for constructing the chromeno[2,3-c]pyrrole-dione core of this compound?

Methodological Answer:
The chromeno[2,3-c]pyrrole-dione scaffold can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This approach allows the introduction of diverse substituents at the 1- and 2-positions (e.g., 3,4-dichlorophenyl and thiadiazolyl groups) . Key steps include:

Condensation : Formation of the pyrrole ring via amine-aldehyde interaction.

Cyclization : Intramolecular ester group participation to form the chromene ring.

Post-synthetic modifications : Functionalization of the thiadiazole moiety using alkylation or coupling reactions.

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (e.g., dichlorophenyl at δ 7.2–7.8 ppm) and thiadiazole protons (δ 2.8–3.2 ppm for methylpropyl substituents).
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170–180 ppm) and heterocyclic carbons.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound’s potential biological activity?

Methodological Answer:

Library Synthesis : Generate derivatives by varying substituents (e.g., dichlorophenyl, thiadiazolyl groups) using the multicomponent reaction protocol .

Biological Screening : Test derivatives against target assays (e.g., kinase inhibition, cytotoxicity).

Data Analysis :

  • Use QSAR models to correlate substituent properties (e.g., lipophilicity, steric bulk) with activity.
  • Prioritize substituents that enhance binding (e.g., electron-withdrawing groups on the phenyl ring) while maintaining solubility.

Advanced: What computational strategies can predict the compound’s reactivity or optimize its synthesis?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to:

Predict Reaction Pathways : Simulate intermediates and energy barriers for key steps (e.g., cyclization).

Optimize Conditions : Use algorithms to narrow down solvent, temperature, and catalyst choices.

Validate Experimentally : Compare computational predictions with empirical yields and selectivity data .

Advanced: How should researchers optimize reaction conditions to maximize yield and purity?

Methodological Answer:
Apply statistical design of experiments (DoE) to systematically evaluate variables:

Factor Screening : Identify critical parameters (e.g., temperature, stoichiometry, solvent polarity) via fractional factorial design.

Response Surface Methodology (RSM) : Optimize interactions (e.g., amine concentration vs. reaction time).

Validation : Confirm optimal conditions with triplicate runs and characterize purity via HPLC .

Advanced: How can conflicting pharmacological data (e.g., potency vs. toxicity) be resolved during preclinical studies?

Methodological Answer:

Dose-Response Analysis : Establish therapeutic windows using in vitro (e.g., IC₅₀) and in vivo (e.g., LD₅₀) assays.

Metabolic Profiling : Identify toxic metabolites via LC-MS/MS and modify substituents to block metabolic hotspots (e.g., methylpropyl group oxidation).

Selectivity Screening : Test against off-target receptors using protein-binding assays or CRISPR-based models .

Advanced: What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

Structural Modifications :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the thiadiazole or chromene rings.
  • Replace lipophilic substituents (e.g., 2-methylpropyl) with bioisosteres (e.g., cyclopropyl).

Formulation Studies : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance dissolution.

In Silico Screening : Predict solubility-logP relationships using tools like ALOGPS .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Target Engagement Assays : Use cellular thermal shift assays (CETSA) or fluorescence polarization.

Omics Profiling : Perform transcriptomics/proteomics to identify downstream pathways.

Genetic Knockdown : Confirm target dependency via siRNA/CRISPR in cell-based models .

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